(R)-3-(amino(cyclopropyl)methyl)-2-methylphenol
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Overview
Description
®-3-(amino(cyclopropyl)methyl)-2-methylphenol is an organic compound that features a phenol group substituted with an amino(cyclopropyl)methyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(amino(cyclopropyl)methyl)-2-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and cyclopropylamine.
Formation of Intermediate: The cyclopropylamine is reacted with a suitable protecting group to form a protected intermediate.
Substitution Reaction: The protected intermediate undergoes a substitution reaction with 2-methylphenol under controlled conditions to form the desired product.
Deprotection: The final step involves the removal of the protecting group to yield ®-3-(amino(cyclopropyl)methyl)-2-methylphenol.
Industrial Production Methods
In an industrial setting, the production of ®-3-(amino(cyclopropyl)methyl)-2-methylphenol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(amino(cyclopropyl)methyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups are used under controlled temperatures.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
®-3-(amino(cyclopropyl)methyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(amino(cyclopropyl)methyl)-2-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(amino(cyclopropyl)methyl)-4-fluorophenol
- 4-(amino(cyclopropyl)methyl)-3-methylbenzonitrile
- 3-(amino(cyclopropyl)methyl)-5-chlorobenzonitrile
Uniqueness
®-3-(amino(cyclopropyl)methyl)-2-methylphenol is unique due to its specific substitution pattern on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-[(R)-amino(cyclopropyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-9(3-2-4-10(7)13)11(12)8-5-6-8/h2-4,8,11,13H,5-6,12H2,1H3/t11-/m1/s1 |
InChI Key |
OZBDRMFZHSWCEE-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1O)[C@@H](C2CC2)N |
Canonical SMILES |
CC1=C(C=CC=C1O)C(C2CC2)N |
Origin of Product |
United States |
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